molecular formula C16H11F3N2O B5737431 3-(3-methylphenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone

3-(3-methylphenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone

Cat. No.: B5737431
M. Wt: 304.27 g/mol
InChI Key: XJRZLWUEKSFYPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methylphenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone, also known as PF-04859989, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the quinazolinone family and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

3-(3-methylphenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone works by inhibiting the activity of PI3Kα, PI3Kδ, PI3Kγ, and mTOR kinases. These kinases play a key role in regulating cell growth, proliferation, and survival. By inhibiting their activity, this compound can effectively prevent the growth and proliferation of cancer cells, as well as reduce inflammation and autoimmune responses.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, as well as reduce inflammation and autoimmune responses. Additionally, this compound has been found to have a favorable toxicity profile, with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(3-methylphenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone is its potent activity against a range of kinases, making it a promising candidate for the development of new drugs for the treatment of various diseases. Additionally, this compound has a favorable toxicity profile, which is important for the development of safe and effective drugs. However, there are also limitations to the use of this compound in lab experiments. For example, its synthesis method is complex and time-consuming, which can limit its availability and use in research.

Future Directions

There are several future directions for research on 3-(3-methylphenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone. One area of focus is the development of new drugs based on this compound for the treatment of cancer and autoimmune disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential applications in other disease areas. Finally, the development of new and more efficient synthesis methods for this compound could help to increase its availability and use in research.

Synthesis Methods

3-(3-methylphenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone can be synthesized through a multistep process involving the reaction of 3-methylbenzoic acid with trifluoromethylamine and subsequent cyclization with 2-aminobenzotrifluoride. The resulting product is then subjected to further chemical modifications to yield this compound.

Scientific Research Applications

3-(3-methylphenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent activity against a range of kinases, including PI3Kα, PI3Kδ, PI3Kγ, and mTOR. This makes it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer and autoimmune disorders.

Properties

IUPAC Name

3-(3-methylphenyl)-2-(trifluoromethyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O/c1-10-5-4-6-11(9-10)21-14(22)12-7-2-3-8-13(12)20-15(21)16(17,18)19/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRZLWUEKSFYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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